molecular formula C3H7NO3S B1403662 3-Methyloxathiazolidine 2,2-dioxide CAS No. 1201897-41-7

3-Methyloxathiazolidine 2,2-dioxide

Cat. No. B1403662
M. Wt: 137.16 g/mol
InChI Key: OCZXFIROFFBMQI-UHFFFAOYSA-N
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Description

3-Methyloxathiazolidine 2,2-dioxide is a chemical compound with the empirical formula C3H7NO3S . It has a molecular weight of 137.16 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Methyloxathiazolidine 2,2-dioxide can be represented by the SMILES string O=S1(N(C)CCO1)=O . The InChI representation is 1S/C3H7NO3S/c1-4-2-3-7-8(4,5)6/h2-3H2,1H3 .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

  • Bioisosteres of Anticonvulsants : 3-Methyloxathiazolidine 2,2-dioxide derivatives, specifically N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, have been explored as bioisosteres of traditional anticonvulsants like trimethadione and phenytoin. These compounds have shown promising anticonvulsant activity in animal models, highlighting their potential in epilepsy treatment (Pastore et al., 2013).

Chemical Synthesis and Modification

  • Synthesis of Modified Nucleosides : 3-Methyloxathiazolidine 2,2-dioxide has been utilized in the alkylation of nucleosides, demonstrating its utility in the synthesis of modified nucleic acids. This process has implications for the development of novel therapeutic agents (Fraser et al., 2000).
  • Conformational Studies : Studies on the conformations of 3-aryl-1,2,3-oxathiazolidine 2-oxides, a related class of compounds, have been conducted using proton magnetic resonance spectroscopy. This research contributes to understanding the structural aspects of these molecules (Yamada et al., 1975).

Pharmaceutical Applications

  • Anticonvulsant and Antidepressant Effects : A synthetic bioisoster of 3-Methyloxathiazolidine 2,2-dioxide has shown not only anticonvulsant properties but also protective effects against oxidative brain damage and antidepressant activity in animal models. This suggests a multifaceted therapeutic potential (Pastore et al., 2014).

Miscellaneous Applications

  • Synthesis of Cyclic Sulfamidates : Methods have been developed for synthesizing cyclic sulfamidates using 3-Methyloxathiazolidine 2,2-dioxide derivatives. These compounds are valuable in various chemical syntheses (Posakony et al., 2002).

properties

IUPAC Name

3-methyloxathiazolidine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-4-2-3-7-8(4,5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZXFIROFFBMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloxathiazolidine 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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